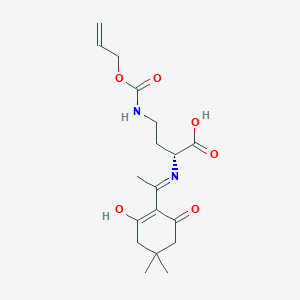

Dde-D-dab(alloc)-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dde-D-dab(alloc)-OH, also known as this compound, is a useful research compound. Its molecular formula is C18H26N2O6 and its molecular weight is 366,42 g/mole. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Dde-D-dab(alloc)-OH, a derivative of D-2,4-diaminobutyric acid (Dab), is an important compound in peptide synthesis, particularly due to its unique protective groups: Dde (4,4'-Dichlorodiphenylsulphonyl) and alloc (allyloxycarbonyl). This article explores its biological activity, synthesis methods, and potential applications in various fields.

Overview of this compound

This compound serves primarily as a protected amino acid building block in solid-phase peptide synthesis. The protective groups allow for selective coupling during peptide assembly and can be removed under specific conditions to reveal the functional groups of the amino acid. The D-amino acid structure is particularly significant as it can influence peptide conformation and stability, impacting receptor interactions and biological signaling pathways.

Synthesis Methods

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS), utilizing orthogonal protection strategies. This approach enables the formation of complex peptide structures, including cyclic and branched peptides. The use of Fmoc (Fluorenylmethoxycarbonyl) as an additional protecting group further enhances the versatility of this compound in synthesizing diverse peptides.

While specific biological activities of this compound are not extensively documented, compounds with similar structures have been studied for their roles in modulating biological processes. D-amino acids often exhibit unique properties that can affect:

- Peptide Conformation : The incorporation of D-amino acids can alter the folding and stability of peptides, potentially enhancing their biological activity.

- Receptor Interactions : Changes in amino acid chirality can influence how peptides interact with biological receptors, which may lead to altered signaling pathways.

Case Studies and Research Findings

- Antimicrobial Activity : Research has shown that peptides incorporating D-amino acids can exhibit improved antimicrobial properties. For instance, modifications to the structure of polymyxin B by substituting certain residues with D-amino acids have been linked to increased efficacy against resistant bacterial strains while maintaining low cytotoxicity in human cell lines .

- Cytotoxicity Studies : In studies involving HepG2 cells, certain derivatives of Dab demonstrated varying levels of cytotoxicity depending on structural modifications. For example, replacing linear sequences within peptides with D-amino acids affected both antibacterial activity and cytotoxicity profiles .

- Immunological Implications : The introduction of D-amino acids into peptide sequences has been associated with changes in immune responses. For example, alterations in T-cell mediated cytokine production have been observed, suggesting potential applications in immunotherapy or vaccine development .

Comparative Analysis

A summary table comparing the biological activities and properties of various derivatives related to this compound is provided below:

| Compound | Biological Activity | Cytotoxicity Level | Applications |

|---|---|---|---|

| This compound | Modulates receptor interactions | Low | Peptide synthesis |

| Polymyxin B Derivative | Enhanced antimicrobial activity | Moderate | Antibiotic development |

| Fmoc-Dab-OH | Influences immune response | Varies | Immunotherapy |

科学研究应用

Applications in Peptide Synthesis

- Peptide Assembly:

- Cyclic and Branched Peptides:

- Drug Development:

Case Study 1: Antimicrobial Peptides

Research has shown that peptides containing D-amino acids can modulate biological processes, influencing receptor interactions and signaling pathways. For instance, studies on octapeptin antibiotics demonstrated that the incorporation of D-amino acids improved their efficacy against bacterial strains .

Case Study 2: Structural Analysis

In studies involving structural biology, peptides synthesized with this compound were analyzed using NMR spectroscopy to understand their conformational dynamics. These studies revealed critical insights into how specific amino acid configurations affect peptide behavior in biological systems .

Comparison with Other Protective Groups

| Property | This compound | ivthis compound | Fmoc-Dab(Alloc)-OH |

|---|---|---|---|

| Stability | Moderate | High | Moderate |

| Selective Deprotection | Yes | Yes | Yes |

| Application Scope | Broad | Limited to specific cases | Broad |

The choice between using Dde or ivDde protective groups depends on the specific requirements of the peptide synthesis process, such as stability during deprotection steps and the desired final peptide structure .

属性

IUPAC Name |

(2R)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-4-(prop-2-enoxycarbonylamino)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O6/c1-5-8-26-17(25)19-7-6-12(16(23)24)20-11(2)15-13(21)9-18(3,4)10-14(15)22/h5,12,21H,1,6-10H2,2-4H3,(H,19,25)(H,23,24)/t12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJSDGSZSUXSVKJ-GFCCVEGCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NC(CCNC(=O)OCC=C)C(=O)O)C1=C(CC(CC1=O)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=N[C@H](CCNC(=O)OCC=C)C(=O)O)C1=C(CC(CC1=O)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。